![molecular formula C13H14O3 B14206809 3-[4-(2-Methylacryloyl)phenyl]propanoic acid CAS No. 757974-89-3](/img/structure/B14206809.png)
3-[4-(2-Methylacryloyl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-Methylacryloyl)phenyl]propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a phenyl group attached to a propanoic acid moiety, with a 2-methylacryloyl substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methylacryloyl)phenyl]propanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-(2-methylacryloyl)benzene with propanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Another approach involves the Heck reaction, where 4-bromo-2-methylacryloylbenzene is coupled with propanoic acid using a palladium catalyst and a base such as triethylamine. This method offers high selectivity and yields under mild reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Methylacryloyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation, and bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.
Scientific Research Applications
3-[4-(2-Methylacryloyl)phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(2-Methylacryloyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Similar Compounds
3-[4-(2-Methylpropyl)phenyl]propanoic acid: Similar in structure but with a different substituent on the phenyl ring.
3-Phenylpropanoic acid: Lacks the 2-methylacryloyl group, resulting in different chemical and biological properties.
4-(2-Methylacryloyl)benzoic acid: Similar substituent but different core structure.
Uniqueness
3-[4-(2-Methylacryloyl)phenyl]propanoic acid is unique due to the presence of both the phenylpropanoic acid moiety and the 2-methylacryloyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
757974-89-3 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-[4-(2-methylprop-2-enoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H14O3/c1-9(2)13(16)11-6-3-10(4-7-11)5-8-12(14)15/h3-4,6-7H,1,5,8H2,2H3,(H,14,15) |
InChI Key |
GTVOZBGQEOMHST-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C1=CC=C(C=C1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium](/img/structure/B14206730.png)
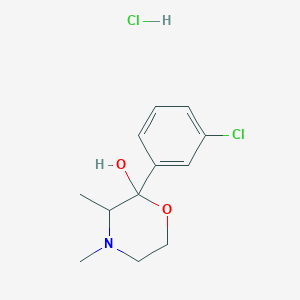

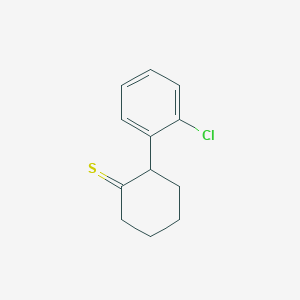
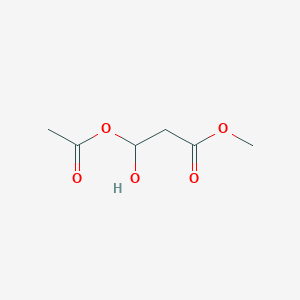
![1-[2-(Methylsulfanyl)phenyl]piperidin-4-one](/img/structure/B14206763.png)

![(10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14206769.png)
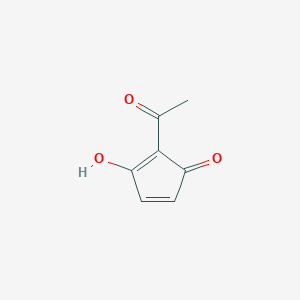
phosphanium bromide](/img/structure/B14206789.png)
![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane](/img/structure/B14206798.png)
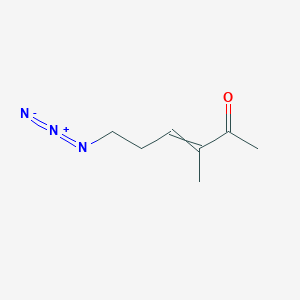
![1,2-Acenaphthylenediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14206826.png)
![N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide](/img/structure/B14206831.png)
